2-chloro-N-{4-[(5-methyl-1,2-oxazol-3-yl)sulfamoyl]phenyl}acetamide
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Overview
Description
2-chloro-N-{4-[(5-methyl-1,2-oxazol-3-yl)sulfamoyl]phenyl}acetamide is a chemical compound with the molecular formula C12H12ClN3O4S . It has a molecular weight of 329.76 . The compound is not hazardous .
Molecular Structure Analysis
The molecular structure of 2-chloro-N-{4-[(5-methyl-1,2-oxazol-3-yl)sulfamoyl]phenyl}acetamide includes an oxazole ring, which is a five-membered ring containing an oxygen atom and a nitrogen atom . The compound also contains a sulfamoyl group and a phenyl group .Physical And Chemical Properties Analysis
The compound has a complexity of 460 and a topological polar surface area of 110Ų . It has 21 heavy atoms, 6 hydrogen bond acceptors, and 2 hydrogen bond donors . The compound is covalently bonded and has a rotatable bond count of 5 .Scientific Research Applications
Antimicrobial Activities
2-chloro-N-{4-[(5-methyl-1,2-oxazol-3-yl)sulfamoyl]phenyl}acetamide and its derivatives have been a focal point in the synthesis of compounds with significant antimicrobial properties. Studies have demonstrated the synthesis of novel compounds, which, upon evaluation, exhibited noteworthy antibacterial and antifungal activities. For instance, a series of N-{4-methyl-5-[4-(4-oxo-2-phenyl(1,3-thiazolidin-3-yl)]-5-sulfanyl(1,2,4-triazol-3-yl)-1,3-thiazol-2-yl} acetamide derivatives were synthesized and exhibited substantial in vitro antibacterial activity against pathogens like Staphylococcus aureus, Escherichia coli, Pseudomonas aeruginosa, and Salmonella typhi, along with antifungal activity against Aspergillus niger and Candida albicans (Baviskar, Khadabadi, & Deore, 2013). Similarly, new 2-aminomethyloxazolo[5,4-b]pyridine derivatives, synthesized from 2-chloro-N-(6-methyl-2-oxo-4-phenyl-1,2-dihydropyridin-3-yl)acetamide, have showcased potential applications in drug development, indicating their utility in medicinal chemistry (Palamarchuk et al., 2019).
Anticancer Activities
This compound and its derivatives have also shown promise in anticancer research. A particular study reported the synthesis of 5-methyl-4-phenyl thiazole derivatives, which, when tested, displayed selective cytotoxicity against cancer cell lines such as A549 human lung adenocarcinoma cells. The study emphasized the potential of these compounds in developing targeted cancer therapies (Evren et al., 2019). Moreover, 4-arylsulfonyl-1,3-oxazoles, synthesized from related compounds, demonstrated significant anticancer activity against various cancer cell lines, hinting at their potential as lead compounds for further cancer research (Zyabrev et al., 2022).
Structural and Quantum Chemical Studies
Apart from biological activities, these compounds have also been subjects in structural and quantum chemical studies. For instance, research involving the synthesis of derivatives has provided insight into their molecular structure and interaction potentials, essential for understanding their reactivity and designing more effective drugs (Hussein, 2018).
Safety And Hazards
properties
IUPAC Name |
2-chloro-N-[4-[(5-methyl-1,2-oxazol-3-yl)sulfamoyl]phenyl]acetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12ClN3O4S/c1-8-6-11(15-20-8)16-21(18,19)10-4-2-9(3-5-10)14-12(17)7-13/h2-6H,7H2,1H3,(H,14,17)(H,15,16) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KOSZDYWVAWNFNA-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)NS(=O)(=O)C2=CC=C(C=C2)NC(=O)CCl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12ClN3O4S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.76 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-chloro-N-{4-[(5-methyl-1,2-oxazol-3-yl)sulfamoyl]phenyl}acetamide |
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